molecular formula C8H8O2 B8299932 4-Ethynyl-2-(methoxymethyl)furan

4-Ethynyl-2-(methoxymethyl)furan

Cat. No. B8299932
M. Wt: 136.15 g/mol
InChI Key: JMIYPLAVBBPJGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09073821B2

Procedure details

A mixture of partially purified 4-bromo-2-(methoxymethyl)furan (1.9 g) as obtained in Example 18-(2), AcOBu (16 mL), CuI (0.33 g), PdCl2(PPh3)2 (0.60 g), triisopropylsilylacetylene (9.6 mL) and TEA (12 mL) was stirred in a nitrogen atmosphere for 7.5 hours at 110° C. After the reaction mixture was allowed to cool, ethyl acetate (0.10 L), OH type silica gel (1.9 g), cellpure (0.95 g) and activated carbon (10 mg) were added. The insolubles were filtered out, and the filtrate was concentrated under reduced pressure. The resulting residue was purified by OH type silica gel column chromatography (gradient elution with hexane/ethyl acetate=100/0→80/20) to obtain a yellow oil (1.7 g). THF (4.0 mL) was added to this oil (0.80 g), and a 1 mol/L TBAF-THF solution (4.1 mL) was added dropwise to the mixture under ice cooling. The mixture was stirred for 30 minutes under ice cooling, and then stirred for 30 minutes at room temperature. The reaction mixture was concentrated under reduced pressure, and the resulting residue was purified by OH type silica gel column chromatography (gradient elution with hexane/ethyl acetate=100/0→90/10) to obtain 4-ethynyl-2-(methoxymethyl)furan (yellow oil) (0.24 g).
Quantity
4.1 mL
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0.8 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CCCC[N+](CC[CH2:16][CH3:17])(CCCC)CCCC.[F-].[CH2:19]1[CH2:23][O:22][CH2:21][CH2:20]1.C1[CH2:28][O:27][CH2:26]C1>>[C:16]([C:19]1[CH:20]=[C:21]([CH2:26][O:27][CH3:28])[O:22][CH:23]=1)#[CH:17] |f:0.1.2|

Inputs

Step One
Name
Quantity
4.1 mL
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-].C1CCOC1
Step Two
Name
oil
Quantity
0.8 g
Type
reactant
Smiles
Name
Quantity
4 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes under ice cooling
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 30 minutes at room temperature
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by OH type silica gel column chromatography (gradient elution with hexane/ethyl acetate=100/0→90/10)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#C)C=1C=C(OC1)COC
Measurements
Type Value Analysis
AMOUNT: MASS 0.24 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.